Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl
Overview
Description
Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl: is a chemical compound with the molecular formula C12H15NO3·HCl and a molecular weight of 257.72 g/mol . It is commonly used in biochemical research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry of the product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity . The process may also include purification steps such as crystallization and recrystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl is used as a building block for the synthesis of more complex molecules . It is also employed in the study of reaction mechanisms and stereochemistry .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids . It can also serve as a ligand in binding studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties . It may be used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals . It may also be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets . These targets may include enzymes, receptors, or other proteins involved in various biological pathways . The compound can modulate the activity of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
- trans-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness: Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl is unique due to the presence of the methoxy group on the phenyl ring . This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity . The methoxy group may also enhance the compound’s solubility and stability under certain conditions .
Properties
IUPAC Name |
(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGVHGXCWZSSEN-DHXVBOOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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